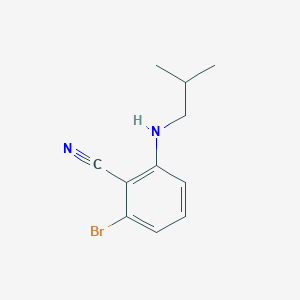

2-Bromo-6-(isobutylamino)benzonitrile

Description

Overview of Halogenated Benzonitriles in Contemporary Organic Chemistry

The introduction of one or more halogen atoms onto the benzonitrile (B105546) ring gives rise to halogenated benzonitriles, a subclass of compounds with significant utility in synthetic chemistry. The presence of a halogen, such as bromine or chlorine, profoundly influences the electronic properties of the aromatic ring, altering its reactivity and providing a "handle" for further chemical transformations.

Halogenated benzonitriles are particularly valued as key intermediates in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental for the construction of complex molecular architectures, particularly biaryl systems that are prevalent in pharmaceuticals and advanced materials. The halogen atom serves as an excellent leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. Furthermore, the position of the halogen on the ring can direct the regioselectivity of subsequent reactions. The synthesis of these compounds can be achieved through various methods, including the direct vapor phase halogenation of benzonitrile at high temperatures. google.com

Strategic Importance of Benzonitrile Frameworks in Chemical Research

The benzonitrile framework is a strategically important scaffold in chemical research for several reasons. The nitrile group is a versatile functional group that can be converted into a wide array of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. acs.org This versatility makes benzonitrile derivatives valuable starting materials for the synthesis of a broad range of target molecules.

In medicinal chemistry, the benzonitrile moiety is a common feature in many pharmaceutical agents. nih.govnih.gov The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. nih.govnih.gov Its electron-withdrawing nature can also influence the metabolic stability of a drug molecule. nih.gov Benzonitrile derivatives are found in drugs developed for a variety of conditions, including cancer and mood disorders. nih.govnih.gov For instance, several non-steroidal aromatase inhibitors used in cancer therapy are based on a substituted benzonitrile structure. nih.gov

Contextualization of 2-Bromo-6-(isobutylamino)benzonitrile within Substituted Benzonitrile Chemistry

This compound is a disubstituted benzonitrile featuring both a halogen (bromine) and an amino group (isobutylamino) on the aromatic ring. This specific substitution pattern at the 2 and 6 positions (ortho to the nitrile group) places it within a class of sterically hindered benzonitriles.

While specific, in-depth research on this compound is not extensively documented in publicly available scientific literature, its structure suggests several areas of potential academic interest. The presence of the bromine atom at the 2-position makes it a candidate for synthetic elaboration via cross-coupling reactions, allowing for the introduction of various substituents. The isobutylamino group at the 6-position can influence the molecule's solubility, lipophilicity, and potential for hydrogen bonding. The combination of these groups makes the compound an interesting building block for the synthesis of more complex, potentially biologically active molecules. Its structural similarity to other researched aminobenzonitriles suggests its potential utility as an intermediate in drug discovery and materials science.

Below is a data table summarizing the known properties of this compound, primarily sourced from chemical supplier catalogs.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1365272-49-6 |

| Molecular Formula | C₁₁H₁₃BrN₂ |

| Molecular Weight | 253.14 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(2-methylpropylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-8(2)7-14-11-5-3-4-10(12)9(11)6-13/h3-5,8,14H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZNNRVZPNOWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C(=CC=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238490 | |

| Record name | Benzonitrile, 2-bromo-6-[(2-methylpropyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-49-6 | |

| Record name | Benzonitrile, 2-bromo-6-[(2-methylpropyl)amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-bromo-6-[(2-methylpropyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 2 Bromo 6 Isobutylamino Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. The spectrum of 2-Bromo-6-(isobutylamino)benzonitrile is expected to show distinct signals for the aromatic protons and the protons of the isobutyl group. The chemical shifts are influenced by the electronic effects of the bromine, amino, and nitrile substituents on the aromatic ring.

The aromatic region is anticipated to display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The isobutyl group should present four distinct signals: a doublet for the two equivalent methyl groups, a multiplet for the methine proton, a doublet for the methylene (B1212753) protons adjacent to the nitrogen, and a broad singlet for the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (C4-H) | 7.35 - 7.45 | t | 7.5 - 8.5 |

| Aromatic-H (C3-H, C5-H) | 6.70 - 6.80 | d | 7.5 - 8.5 |

| NH | 4.50 - 5.50 | br s | - |

| CH₂ (isobutyl) | 3.10 - 3.20 | t | 6.5 - 7.5 |

| CH (isobutyl) | 2.00 - 2.15 | m | ~6.8 |

| CH₃ (isobutyl) | 0.95 - 1.05 | d | ~6.7 |

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent (e.g., CDCl₃, DMSO-d₆).

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., alkyl, aromatic, quaternary). The spectrum of this compound is expected to show eleven distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached atoms (Br, N) and the anisotropic effects of the nitrile group and the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C≡N | 117 - 120 | Characteristic shift for a nitrile carbon. |

| C-Br (C2) | 110 - 115 | Shift influenced by the electronegative bromine atom. |

| C-N (C6) | 150 - 155 | Deshielded due to the attached nitrogen atom. |

| C4 | 132 - 135 | Aromatic CH carbon. |

| C3, C5 | 114 - 118 | Aromatic CH carbons, shielded by the amino group. |

| C1 | 112 - 116 | Quaternary carbon attached to the nitrile group. |

| CH₂ (isobutyl) | 48 - 52 | Carbon adjacent to nitrogen. |

| CH (isobutyl) | 28 - 32 | Isobutyl methine carbon. |

| CH₃ (isobutyl) | 19 - 22 | Isobutyl methyl carbons. |

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. bldpharm.com For this compound, COSY would show correlations between the adjacent aromatic protons (H3-H4, H4-H5) and within the isobutyl group (CH₂-CH, CH-CH₃). This helps to piece together the proton-proton connectivity networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). bldpharm.com It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the aromatic proton signals would correlate to their respective aromatic carbon signals, and the signals for the CH₂, CH, and CH₃ protons of the isobutyl group would correlate to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). nist.gov This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons. Key expected HMBC correlations for this compound would include:

Correlations from the NH proton to the C6, C1, and the isobutyl CH₂ carbons.

Correlations from the aromatic protons to neighboring and quaternary carbons, confirming the substitution pattern. For example, H5 would show correlations to C1, C3, and C6.

Correlations from the isobutyl protons to the aromatic C6 carbon, confirming the point of attachment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. The presence of a bromine atom imparts a distinct isotopic signature that is invaluable for its identification.

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₁₁H₁₃BrN₂. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br at 50.7% and ⁸¹Br at 49.3%), the molecular ion appears as a pair of peaks, [M]⁺ and [M+2]⁺, of almost identical intensity, separated by two mass-to-charge (m/z) units. docbrown.info This characteristic pattern is a definitive confirmation of the presence of a single bromine atom within the structure.

The calculated exact masses for the protonated molecular ions are presented below.

Interactive Data Table: Theoretical HRMS Data for [C₁₁H₁₃BrN₂ + H]⁺

| Ion Formula | Isotope | Calculated Mass (Da) |

|---|---|---|

| [C₁₁H₁₄⁷⁹BrN₂]⁺ | ⁷⁹Br | 253.0395 |

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a series of characteristic fragments that reveal its molecular architecture. The fragmentation pathways are dominated by the cleavage of the most labile bonds, particularly the C-Br bond and bonds within the isobutyl substituent.

A primary fragmentation event involves the cleavage of the isobutyl group from the parent molecule. The loss of a propyl radical (•C₃H₇) via McLafferty rearrangement or the loss of an isobutyl radical (•C₄H₉) are common pathways for N-alkyl amines. A significant fragment would be the tertiary carbocation [C(CH₃)₃]⁺ at m/z 57, which is often a stable and abundant base peak for molecules containing a tert-butyl or isobutyl group. docbrown.info

Another key fragmentation pathway is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br). This would result in a fragment ion at m/z 173.1130 (for C₁₁H₁₃N₂⁺). The initial molecular ions and any subsequent fragments retaining the bromine atom will display the characteristic [M]/[M+2] isotopic doublet. docbrown.info

Interactive Data Table: Predicted Mass Fragments of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Notes |

|---|---|---|---|

| 252.03 | 254.03 | [C₁₁H₁₃BrN₂]⁺ | Molecular Ion [M]⁺ |

| 237.01 | 239.01 | [C₁₀H₁₀BrN₂]⁺ | Loss of a methyl radical (•CH₃) |

| 196.98 | 198.98 | [C₇H₅BrN]⁺ | Loss of the isobutylamino group |

| 173.11 | - | [C₁₁H₁₃N₂]⁺ | Loss of a bromine radical (•Br) |

X-ray Crystallography for Solid-State Structural Determination

While specific experimental crystal structure data for this compound is not publicly available, its solid-state architecture can be predicted based on the known structures of analogous substituted benzonitriles and anilines. mdpi.comresearchgate.net X-ray crystallography would provide definitive proof of its molecular geometry, conformation, and the network of intermolecular interactions governing its crystal packing.

The crystal packing of this compound would be dictated by a combination of hydrogen bonding, potential halogen bonding, and π–π stacking interactions.

Hydrogen Bonding: The secondary amine (N-H) group is a classic hydrogen bond donor. It is expected to form strong hydrogen bonds with suitable acceptors. The most likely acceptor is the nitrogen atom of the nitrile group (C≡N) of an adjacent molecule, leading to the formation of one-dimensional chains or dimeric motifs. researchgate.net An N-H···N interaction would be a primary organizing force in the crystal lattice.

Halogen Bonding: The bromine atom, being an electrophilic region (a σ-hole) on the halogen, could potentially act as a halogen bond donor, interacting with a Lewis basic site like the nitrile nitrogen of another molecule (C-Br···N). While weaker than traditional hydrogen bonds, these interactions can play a crucial role in directing the crystal architecture. mdpi.comsemanticscholar.org

Single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecule's three-dimensional structure.

Molecular Geometry: The benzonitrile (B105546) ring would be largely planar. The C-Br bond length is expected to be in the typical range for aryl bromides. The C≡N triple bond would be approximately 1.14 Å. The geometry around the amino nitrogen atom would be trigonal planar or slightly pyramidal.

Conformation: A key structural feature would be the torsional angle between the plane of the aromatic ring and the C-N bond of the isobutylamino group. Steric hindrance between the bulky isobutyl group and the adjacent bromine atom would likely cause the isobutylamino group to twist out of the plane of the benzene ring to achieve a lower energy conformation. X-ray analysis would quantify this dihedral angle precisely.

Chemical Reactivity and Transformation Studies of 2 Bromo 6 Isobutylamino Benzonitrile

Reactivity of the Benzonitrile (B105546) Group

The benzonitrile group offers additional opportunities for chemical modification, primarily through hydrolysis or reduction pathways.

The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a primary amide (2-bromo-6-(isobutylamino)benzamide), which can be a stable and isolable product. More vigorous or prolonged reaction conditions will lead to the complete hydrolysis of the nitrile to a carboxylic acid (2-bromo-6-(isobutylamino)benzoic acid). Computational studies on the closely related 2-bromo-6-isobutoxybenzonitrile (B1378520) suggest that the hydrolysis of the nitrile to a carboxylic acid is a thermodynamically favorable process. This indicates that similar reactivity can be expected for 2-Bromo-6-(isobutylamino)benzonitrile, providing a route to valuable benzoic acid and benzamide (B126) derivatives.

The benzonitrile group is readily reducible to other functional groups.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., using H₂/Raney Nickel) can reduce the nitrile group to a primary amine. This would convert this compound into [2-bromo-6-(isobutylamino)phenyl]methanamine, a diamine derivative.

Reduction to Aldehydes: The nitrile can be partially reduced to an aldehyde using specific reagents that can be stopped at the intermediate imine stage, which is then hydrolyzed. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reaction would yield 2-bromo-6-(isobutylamino)benzaldehyde, a useful building block for further synthesis.

Cycloaddition Reactions of the Nitrile

The nitrile group in this compound can participate in cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocycles. figshare.comresearchgate.net These reactions typically involve the interaction of the nitrile with a 1,3-dipole. wikipedia.org For instance, in the presence of a suitable precursor, the nitrile can react with nitrile oxides to form 1,2,4-oxadiazoles or with azides to yield tetrazoles. uchicago.edu

The regioselectivity of these cycloadditions is influenced by the electronic properties of both the nitrile and the dipole. wikipedia.org While specific studies on this compound are not extensively documented, research on related benzonitriles indicates that the substitution pattern on the aromatic ring plays a crucial role in directing the outcome of the reaction.

| Reactant 1 | Reactant 2 (Dipole) | Product Type | Reference |

| Substituted Benzonitrile | Nitrile Oxide | 1,2,4-Oxadiazole | uchicago.edu |

| Substituted Benzonitrile | Azide | Tetrazole | uchicago.edu |

| Nitrone | Alkene/Alkyne | Isoxazolidine | wikipedia.org |

Reactivity of the Isobutylamino Substituent

The secondary isobutylamino group is a key site for a variety of chemical modifications, including alkylation, acylation, and the formation of urea (B33335) and amide derivatives.

N-Alkylation and Acylation Reactions

The nitrogen atom of the isobutylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. nih.govmdpi.comorganic-chemistry.orgresearchgate.net The choice of base and solvent is critical to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. Mechanochemical methods have also been shown to be effective for the N-alkylation of related imide systems. nih.gov

N-acylation, the introduction of an acyl group, can be readily accomplished by reacting the amine with acyl chlorides or anhydrides. researchgate.net This reaction typically proceeds under mild conditions and is a common method for the synthesis of amides. Kinetic studies on the acylation of substituted anilines have shown that the reaction rate is influenced by the electronic nature of the substituents on the aniline (B41778) ring. acs.org

| Substrate | Reagent | Reaction Type | Product | Reference |

| Substituted Aniline | Alkyl Halide | N-Alkylation | N-Alkyl Aniline | organic-chemistry.org |

| Imide | Alkyl Halide | N-Alkylation | N-Alkyl Imide | nih.gov |

| Substituted Aniline | Acyl Chloride | N-Acylation | N-Acyl Aniline (Amide) | researchgate.net |

Formation of Amide and Urea Derivatives

The isobutylamino group serves as a precursor for the synthesis of a wide range of amide and urea derivatives. Amides can be synthesized through the N-acylation reaction as previously mentioned. sphinxsai.comresearchgate.netorganic-chemistry.org

Urea derivatives can be prepared by reacting the amine with isocyanates. beilstein-journals.orgwikipedia.org This reaction is generally efficient and provides access to a diverse library of substituted ureas. Alternative methods for urea synthesis include the reaction of amines with phosgene (B1210022) or its equivalents, or through carbamate (B1207046) intermediates. wikipedia.org The synthesis of unsymmetrical ureas from isocyanides and hydroxylamines has also been reported. nih.gov Hindered ureas can act as masked isocyanates, allowing for the carbamoylation of nucleophiles under neutral conditions. nih.gov

| Starting Material | Reagent | Product Type | Key Features | Reference |

| Substituted Aniline | Amino Acid Ester | Amide | One-step reflux in methanol. | sphinxsai.com |

| Alkyl Halide, Amine | CO2, PS-PPh2 | Urea | One-pot, two-step microwave-assisted reaction. | beilstein-journals.org |

| Amine | Isocyanate | Urea | Condensation reaction. | wikipedia.org |

| Isocyanide | O-Benzoyl Hydroxylamine | Urea | Copper-catalyzed synthesis of unsymmetrical ureas. | nih.gov |

| Hindered Trisubstituted Urea | Nucleophile (Amine, Alcohol, Thiol) | Carbamoyl Derivative | Functions as a masked isocyanate. | nih.gov |

Coordination Chemistry Involving the Amine Nitrogen

The nitrogen atom of the isobutylamino group can act as a ligand, coordinating to metal centers to form a variety of coordination complexes. The presence of other potential donor atoms in the molecule, such as the nitrile nitrogen and the bromine atom, could lead to the formation of multidentate ligands, resulting in complexes with interesting structural and electronic properties. The coordination of a similar bidentate ligand, 2-(4-bromophenoxy)acetohydrazide, to Ni(II) has been shown to result in a polymeric structure. mdpi.com

Regioselective Transformations and Control Strategies

The presence of multiple reactive sites in this compound necessitates control strategies to achieve regioselective transformations. The relative reactivity of the functional groups can be exploited to direct reactions to a specific site. For example, the greater nucleophilicity of the amine compared to the nitrile allows for selective N-functionalization under appropriate conditions.

In electrophilic aromatic substitution reactions, the isobutylamino group is a strongly activating, ortho-, para-directing group. However, the bromine atom at the ortho position will sterically hinder substitution at that site, and the directing effect of the nitrile group (meta-directing) will also influence the final position of the incoming electrophile. Regioselective functionalization of related aryl azoles has been achieved through directed metalation using tailored magnesium amide bases. nih.gov Palladium-catalyzed amination reactions of heterocyclic bromides have also been shown to be highly efficient and regioselective. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the key reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The mechanism of N-acylation of amines is well-established and generally proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. researchgate.net Kinetic studies of this reaction with substituted anilines have provided insights into the electronic effects of substituents on the reaction rate. acs.orgrsc.org

Palladium-catalyzed amination reactions, which could be relevant for transformations involving the bromo substituent, have been the subject of detailed mechanistic studies. These investigations have elucidated the roles of catalytic intermediates and the kinetics of steps such as oxidative addition and reductive elimination. figshare.comsmith.edu

The mechanism of cycloaddition reactions involving nitriles is understood to be a concerted pericyclic process, with the regioselectivity governed by frontier molecular orbital theory. wikipedia.orgresearchgate.netyoutube.com

Advanced Applications As a Synthetic Building Block and Precursor in Chemical Science

Precursor for Complex Organic Molecules

The structure of 2-Bromo-6-(isobutylamino)benzonitrile offers multiple reaction sites, making it a theoretically attractive starting material for the synthesis of more elaborate organic compounds.

Synthesis of Polyaromatic Systems

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds consisting of multiple fused aromatic rings. The synthesis of PAHs often involves coupling reactions to form new carbon-carbon bonds. In theory, the bromine atom on this compound could participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, with appropriate boronic acids or organostannanes to build larger aromatic systems. However, no specific examples of this application for this particular compound have been reported.

Construction of Heterocyclic Frameworks

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The functional groups present in this compound could, in principle, be utilized for the construction of various heterocyclic systems. For instance, the nitrile group can undergo cyclization reactions to form nitrogen-containing heterocycles. The amino group can also participate in cyclization reactions, and the bromo substituent can be a handle for intramolecular cyclization via palladium-catalyzed C-N or C-O bond formation. Despite these possibilities, the scientific literature does not provide specific instances of this compound being used for this purpose.

Role in Ligand Design and Coordination Chemistry

The design of ligands is crucial for the development of new catalysts and functional coordination complexes. The nitrogen atoms in the amino and nitrile groups of this compound suggest its potential as a ligand.

Development of Ligands for Transition Metal Catalysis

The amino and nitrile groups could potentially coordinate to a metal center, and the isobutyl group could provide steric bulk that might influence the catalytic activity and selectivity of a resulting metal complex. Modification of the benzonitrile (B105546) backbone could lead to bidentate or multidentate ligands. There is, however, no available research detailing the synthesis of transition metal catalysts using this compound as a ligand.

Intermediate in the Synthesis of Functional Materials (excluding properties/applications)

Functional materials are designed to possess specific physical or chemical properties. As a substituted benzonitrile, this compound could theoretically serve as a precursor to materials with interesting optical or electronic properties. The combination of a donor (amino) and acceptor (nitrile) group on the aromatic ring can lead to push-pull systems, which are of interest in nonlinear optics. The bromine atom allows for further functionalization to tune the material's characteristics. Once again, these are hypothetical applications, and there is no concrete research demonstrating the use of this compound as an intermediate in the synthesis of specific functional materials.

Utility in Target-Oriented Synthesis (excluding specific biological targets or activities)

Asymmetric Synthesis Applications

Asymmetric synthesis focuses on the stereoselective creation of chiral molecules. nih.govrsc.org As this compound is an achiral molecule, its role in this field would be as a starting material or scaffold upon which chirality is introduced. While complex, axially chiral benzonitriles have found application as specialized ligands in asymmetric catalysis, these are structurally distinct and their properties cannot be extrapolated. researchgate.netresearchgate.net There is no documented use of this compound in any capacity within the field of asymmetric synthesis.

Combinatorial Chemistry Library Development

Combinatorial chemistry leverages the rapid, parallel synthesis of large collections of related compounds, or libraries. nih.govnih.gov The multiple reactive sites on this compound make it a theoretically suitable scaffold for such purposes. A library could be generated by reacting the bromine atom with a variety of coupling partners, while simultaneously or sequentially modifying the secondary amine with different acylating or alkylating agents. The nitrile group offers a third site for potential diversification. This approach could quickly generate a large number of structurally diverse molecules. Nevertheless, no combinatorial libraries built upon the this compound scaffold have been reported.

Theoretical and Computational Investigations of 2 Bromo 6 Isobutylamino Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in computational chemistry for understanding the electronic structure and properties of molecules. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into a molecule's stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

This subsection would have detailed the most stable three-dimensional structure of 2-Bromo-6-(isobutylamino)benzonitrile as determined by geometry optimization calculations. It would have also explored the different possible conformations of the isobutylamino group and their relative energies. However, no published data on the optimized geometry, bond lengths, or bond angles for this specific molecule are available.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

An analysis of the electronic structure would involve the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. Specific values for the HOMO-LUMO gap and visualizations of the molecular orbitals for this compound have not been reported in the literature.

Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and the electrophilicity index, help in predicting the sites of electrophilic and nucleophilic attack on a molecule. This information is crucial for understanding its reaction mechanisms. Unfortunately, no studies have been found that calculate or discuss these reactivity descriptors for this compound.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a deeper understanding of conformational changes and intermolecular interactions. There are currently no published MD simulation studies that focus on the conformational sampling of this compound in different environments.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. However, no computationally predicted spectroscopic parameters for this compound have been found in the reviewed literature.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is often employed to map out the energy profiles of reaction pathways, helping to elucidate reaction mechanisms by identifying transition states and intermediates. There are no available computational studies that investigate the reaction mechanisms involving this compound.

Structure-Reactivity Relationship Studies

The reactivity of the aromatic core in this compound is intricately governed by the electronic and steric interplay of its three substituents: the bromo, isobutylamino, and cyano groups. Understanding these relationships is crucial for predicting the molecule's behavior in chemical transformations.

The bromo group, a halogen, exhibits a dual electronic nature. Inductively, due to its electronegativity, it withdraws electron density from the benzene (B151609) ring, which tends to deactivate the ring towards electrophilic aromatic substitution. libretexts.orgyoutube.com However, through resonance, its lone pairs of electrons can be donated to the aromatic system, a characteristic that directs incoming electrophiles to the ortho and para positions. libretexts.org Studies on aryl compounds with bromine substituents have shown that they can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Conversely, the isobutylamino group is a strong activating group. The nitrogen atom's lone pair of electrons significantly increases the electron density of the benzene ring via a strong +R (resonance) effect, making the ring more susceptible to electrophilic attack. This activating influence generally outweighs the deactivating inductive effect of the bromine atom. Like the bromo group, the amino group is also an ortho, para-director. libretexts.org In the context of this compound, the positions ortho and para to the amino group are positions 3, 5, and 1 (which is already substituted).

The cyano group (-C≡N) is a potent electron-withdrawing group, primarily through a strong -R (resonance) effect and an inductive effect. This deactivates the aromatic ring towards electrophilic substitution. Computational studies on substituted benzonitriles have demonstrated that electron-withdrawing groups can polarize the C-CN bond. acs.org

The steric bulk of the isobutyl group on the nitrogen atom is a significant factor in the reactivity of this compound. numberanalytics.comyoutube.com This steric hindrance can impede the approach of reagents to the adjacent positions on the aromatic ring, namely positions 1 (the nitrile group) and 5. numberanalytics.comyoutube.com This can influence the regioselectivity of reactions, potentially favoring attack at the less hindered positions.

In reactions such as nucleophilic aromatic substitution, the electron-withdrawing nature of the cyano and bromo groups would facilitate attack, particularly at the positions ortho and para to them. However, the strong electron-donating nature of the amino group would generally disfavor nucleophilic aromatic substitution. The outcome of such reactions would be highly dependent on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.com

To illustrate the expected electronic and steric parameters of this compound, a hypothetical data table based on general principles and data from analogous compounds is presented below.

| Parameter | Predicted Value/Effect | Rationale |

| C-Br Bond Length | ~1.90 Å | Typical C(sp²)-Br bond length. |

| C-N (amino) Bond Length | ~1.38 Å | Partial double bond character due to resonance with the ring. |

| C-C≡N Bond Angle | ~178° | Nearly linear, typical for a nitrile group. |

| Calculated Dipole Moment | Moderate to High | Vector sum of individual bond dipoles of the polar C-Br, C-N, and C≡N bonds. |

| HOMO Energy | Relatively High | Primarily influenced by the electron-donating isobutylamino group. |

| LUMO Energy | Relatively Low | Influenced by the electron-withdrawing cyano and bromo groups. researchgate.net |

| Steric Hindrance | High around the amino and cyano groups | The bulky isobutyl group and the ortho bromine atom impede access. numberanalytics.comyoutube.com |

The reactivity of the nitrile group itself is also influenced by the other substituents. The electron-donating amino group increases the electron density on the ring, which can be relayed to the nitrile carbon, potentially affecting its electrophilicity. Conversely, the electron-withdrawing bromo group would have the opposite effect.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Currently, the synthesis of 2-Bromo-6-(isobutylamino)benzonitrile is not widely documented in peer-reviewed literature, with information primarily available through chemical suppliers. A significant area for future research would be the development of novel, efficient, and sustainable synthetic methodologies.

Future investigations could focus on:

Palladium-catalyzed amination: A plausible route could involve the palladium-catalyzed amination of 2,6-dibromobenzonitrile (B1367187) with isobutylamine. Research could optimize reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, to achieve high yields and selectivity. The use of newer generations of catalysts designed for sterically hindered substrates could be particularly relevant.

Nucleophilic aromatic substitution (SNAAr): The synthesis could potentially be achieved through the reaction of 2-bromo-6-fluorobenzonitrile (B1362393) with isobutylamine. The high electronegativity of the fluorine atom would activate the ring towards nucleophilic attack. This approach would be an attractive alternative to metal-catalyzed methods.

Greener reaction conditions: Exploration of solvent-free reactions, or the use of greener solvents like water, ionic liquids, or deep eutectic solvents, would be a valuable contribution to sustainable chemistry. Microwave-assisted synthesis could also be investigated to reduce reaction times and energy consumption.

A comparative study of these different synthetic strategies would be instrumental in establishing the most practical and environmentally benign method for the production of this compound.

Exploration of Undiscovered Reactivity Patterns

The chemical structure of this compound suggests a rich and varied reactivity that is yet to be explored. The presence of three distinct functional groups allows for a range of chemical transformations.

Potential areas of research include:

Cross-coupling reactions: The bromine atom is a prime site for various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 2-position, leading to the synthesis of novel and complex molecular architectures.

Cyclization reactions: The ortho-relationship of the amino and nitrile groups, as well as the bromo and amino groups, presents opportunities for intramolecular cyclization reactions. For instance, treatment with appropriate reagents could lead to the formation of heterocyclic compounds like quinazolines or benzimidazoles, which are important scaffolds in medicinal chemistry.

Modification of the isobutylamino group: The secondary amine functionality could be further derivatized through acylation, alkylation, or other reactions to modulate the electronic and steric properties of the molecule.

Transformations of the nitrile group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations would provide access to a different set of functionalized benzonitrile (B105546) derivatives.

A systematic investigation of these reactivity patterns would significantly expand the synthetic utility of this compound.

Integration into Advanced Catalytic Systems

The structural features of this compound make it an interesting candidate for use in advanced catalytic systems.

Future research could explore its potential as:

A ligand for transition metal catalysis: The nitrogen atom of the amino group and the nitrile group could potentially coordinate to metal centers, making the molecule a bidentate ligand. The steric bulk of the isobutyl group and the electronic influence of the bromo substituent could be tuned to create ligands with specific properties for various catalytic applications, such as asymmetric catalysis.

An organocatalyst: The amino group, in conjunction with other functionalities that could be introduced, might enable the molecule to act as an organocatalyst for various organic transformations.

The design and synthesis of metal complexes and organocatalysts derived from this compound and the evaluation of their catalytic activity would be a novel and promising research direction.

Design of Highly Structured Polymeric Materials

The bifunctional nature of this compound, with its polymerizable handles (the bromo and amino groups), makes it a potential monomer for the synthesis of novel polymers.

Research in this area could focus on:

Polycondensation reactions: The compound could undergo polycondensation reactions, for example, through Suzuki polycondensation if the bromo group is coupled with a diboronic acid, to form conjugated polymers. These materials could exhibit interesting optical and electronic properties.

Step-growth polymerization: The amino group could react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The bulky isobutyl group would likely influence the polymer's solubility and morphology.

The synthesis and characterization of polymers derived from this compound could lead to new materials with applications in organic electronics, membranes, or high-performance plastics.

Application in Chemical Sensing and Diagnostics (excluding specific biological interactions)

The benzonitrile scaffold is known to be a component of some fluorescent dyes and chemical sensors. The specific substitution pattern of this compound could be exploited for sensing applications.

Future research could investigate its potential as:

A fluorescent sensor: The molecule could be functionalized to create a fluorophore whose emission properties change upon binding to specific analytes. The amino group provides a convenient site for the attachment of a signaling unit.

A chromogenic sensor: Changes in the electronic environment of the molecule upon interaction with an analyte could lead to a visible color change, enabling its use as a colorimetric sensor.

The design and synthesis of sensor molecules based on the this compound core and the study of their sensing properties towards various ions and small molecules would be a fertile area for future investigation.

Q & A

What synthetic strategies are recommended for optimizing the yield of 2-Bromo-6-(isobutylamino)benzonitrile?

Category : Basic (Synthesis)

Methodological Answer :

- Amination of Brominated Precursors : Utilize palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-6-fluorobenzonitrile (or similar brominated intermediates) with isobutylamine. Optimize ligand selection (e.g., XPhos) and solvent (toluene or dioxane) to enhance coupling efficiency .

- Suzuki-Miyaura Cross-Coupling : If boronate ester derivatives (e.g., 2-Bromo-6-(dioxaborolan-2-yl)benzonitrile) are accessible, couple with isobutylamine-containing partners. Control temperature (80–100°C) and base (K₂CO₃) to minimize debromination .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Category : Advanced (Data Analysis)

Methodological Answer :

- Variable Temperature (VT) NMR : Perform NMR experiments at elevated temperatures (e.g., 50°C) to assess dynamic processes (e.g., rotational barriers of the isobutylamino group) that may cause unexpected splitting .

- DFT Calculations : Compare experimental / NMR shifts with density functional theory (DFT)-predicted values (B3LYP/6-31G* basis set) to identify conformational or electronic discrepancies .

- 2D NMR Techniques : Use HSQC and NOESY to resolve overlapping signals and confirm spatial proximity of bromine and amino substituents .

What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Category : Advanced (Computational Chemistry)

Methodological Answer :

- Reactivity Screening : Apply molecular docking or frontier molecular orbital (FMO) analysis (HOMO/LUMO energies) to predict electrophilic/nucleophilic sites. Use Gaussian09 with M06-2X/def2-TZVP for accuracy .

- Transition State Modeling : Simulate Pd-catalyzed coupling steps (e.g., oxidative addition of C–Br bond) using Nudged Elastic Band (NEB) methods in VASP or ORCA. Compare activation energies for different ligands (e.g., PPh₃ vs. t-BuXPhos) .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to evaluate solvent polarity (e.g., benzonitrile’s dipole moment of ~4 D) on reaction thermodynamics .

How can solvent selection influence the purification of this compound?

Category : Basic (Purification)

Methodological Answer :

- Recrystallization Solvents : Test binary mixtures (e.g., ethanol/water, acetone/hexane) for optimal solubility differences. Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

- Chromatography : For polar byproducts, employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate isomers or unreacted amines .

- Impurity Profiling : Combine GC-MS with HPLC-UV (λ = 254 nm) to identify halogenated or amine-containing impurities .

What advanced techniques validate the adsorption behavior of this compound on catalytic surfaces?

Category : Advanced (Surface Chemistry)

Methodological Answer :

- In Situ FTIR Spectroscopy : Monitor nitrile (C≡N) stretching vibrations (~2230 cm⁻¹) during adsorption on Pd/C or Ag nanoparticles to assess binding modes (end-on vs. side-on) .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze Br 3d and N 1s core-level shifts to determine surface coordination and charge transfer .

- DFT-Based Molecular Dynamics : Simulate adsorption on Fe-doped carbon nanotubes to predict orientation and stability under catalytic conditions .

How should researchers address discrepancies in biological activity data across studies?

Category : Advanced (Data Contradiction)

Methodological Answer :

- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell line, incubation time) and validate purity (>98% by HPLC) to minimize batch variability .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare IC₅₀ values from independent studies. Account for solvent effects (e.g., DMSO vs. aqueous buffer) on compound solubility .

- Structural Analog Testing : Benchmark against 4-(cyanomethyl)benzonitrile or similar nitriles to isolate structure-activity relationships (SAR) .

What mechanistic insights can be gained from studying nitrile vibrational modes in this compound?

Category : Advanced (Spectroscopy)

Methodological Answer :

- Temperature-Dependent FTIR : Measure C≡N stretching frequency shifts in D₂O vs. THF to probe hydrogen-bonding interactions. Compare with benzonitrile’s known Δν = 10–15 cm⁻¹ in protic solvents .

- Time-Resolved Raman : Track nitrile vibrations during photochemical reactions (e.g., UV-induced isomerization) to map kinetic pathways .

- Theoretical Assignments : Use VPT2 (vibrational perturbation theory) in Gaussian to correlate experimental peaks with vibrational modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.